4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide
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Overview
Description
4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a methoxy group attached to a benzamide core, which is further linked to a piperidine sulfonyl group through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-methoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Piperidine Sulfonyl Group: The next step involves the introduction of the piperidine sulfonyl group. This can be achieved by reacting the benzamide intermediate with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine.
Linking the Ethyl Chain: The final step involves linking the ethyl chain to the benzamide core. This can be done by reacting the intermediate with an ethylating agent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide core can be reduced to form an amine.
Substitution: The piperidine sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]aniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[2-(piperidin-1-yl)ethyl]benzamide
- 4-methoxy-N-[2-(piperidin-1-yl)ethyl]aniline
- 4-methoxy-N-[2-(piperidin-1-yl)ethyl]phenylsulfonamide
Uniqueness
4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide is unique due to the presence of the piperidine sulfonyl group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.
Properties
IUPAC Name |
4-methoxy-N-(2-piperidin-1-ylsulfonylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-21-14-7-5-13(6-8-14)15(18)16-9-12-22(19,20)17-10-3-2-4-11-17/h5-8H,2-4,9-12H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQLXVIXQMVJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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